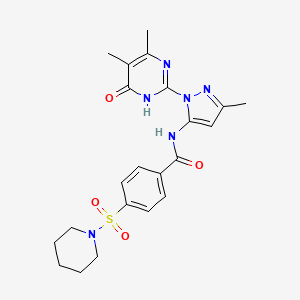![molecular formula C18H18N2O2S B2937018 N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide CAS No. 941924-71-6](/img/structure/B2937018.png)
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a heterocyclic compound. It’s a bicyclic system, consisting of a benzene ring fused to a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The benzothiazole ring can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide and its derivatives are explored in chemical synthesis, showing a broad range of applications. For instance, a compound synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized by spectroscopic methods, indicated the importance of an N,N-bidentate directing group potentially suitable for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari et al., 2019).
Antimicrobial Activity
A novel series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized, showing a broad spectrum of antibacterial activity against tested microorganisms. This study highlights the potential of such compounds as emerging new antibacterial agents (Mayuri A. Borad et al., 2015).
Anticancer Properties
Research on benzothiazole derivatives bearing different heterocyclic rings revealed potential antitumor activity. The study provides insight into the structure-activity relationship, offering a pharmacophoric group for designing compounds with considerable anticancer activity against various cancer cell lines (L. Yurttaş et al., 2015).
Synthetic Methodologies
The development of efficient synthetic methodologies for compounds featuring the benzothiazol moiety is of significant interest. For example, a series of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides was synthesized using a one-pot three-component synthesis in glycerol medium, demonstrating an effective approach for assembling such structures with significant cytotoxic potentials against various cancer cells (Swathi Thumula et al., 2020).
Aggregation-Induced Emission Enhancement
A study on N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide showed a distinct aggregation-induced emission enhancement, illustrating the role of three-dimensional cross-molecular packing in solid-state fluorescence. This research contributes to the understanding of emission mechanisms in aggregated states of organic compounds (Yan Qian et al., 2012).
Wirkmechanismus
Target of Action
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide, also known as N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been reported to interact with various targets such as cyclooxygenase (cox) enzymes , DNA and topoisomerase II , and possibly O-GlcNAcase (OGA), a target related to Alzheimer’s disease .
Mode of Action
For instance, some thiazole derivatives can suppress COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . Other thiazole derivatives, like voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives can inhibit the biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active thiazole derivatives have been predicted using swiss adme and admetsar web servers .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following langmuir adsorption curves .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-17-16(11-14)19-12-23-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDYLOURTYFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)



![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
